1,3-Dimethylthymine

Übersicht

Beschreibung

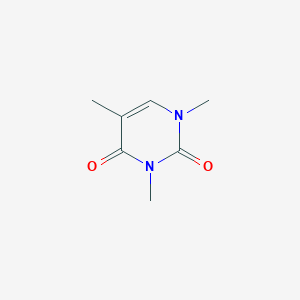

1,3-Dimethylthymine is an organic compound with the molecular formula C₇H₁₀N₂O₂. It is a derivative of thymine, a pyrimidine nucleobase found in DNA. This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 1 and 3 of the thymine ring. It is a colorless solid that is stable at room temperature and soluble in organic solvents such as anhydrous alcohol, ether, and chloroform .

Wissenschaftliche Forschungsanwendungen

1,3-Dimethylthymine has several applications in scientific research:

Chemistry: It is used as a model compound in studies of nucleobase chemistry and photochemistry.

Biology: Research involving this compound helps in understanding DNA interactions and the effects of methylation on nucleobase stability and function.

Medicine: It serves as a reference compound in the development of drugs targeting DNA and RNA, particularly in the context of cancer research and antiviral therapies.

Wirkmechanismus

Target of Action

1,3-Dimethylthymine is a derivative of thymine, a nucleobase found in DNA. The primary targets of this compound are likely to be similar to those of thymine, which include DNA polymerases and other enzymes involved in DNA replication and repair . .

Mode of Action

The mode of action of this compound is not well-studied. As a thymine derivative, it may interact with its targets in a similar manner to thymine, participating in hydrogen bonding with adenine during DNA replication. The additional methyl groups could potentially alter its interactions with enzymes and other biomolecules .

Biochemical Pathways

The specific biochemical pathways affected by this compound are not well-documented. Given its structural similarity to thymine, it may be involved in pathways related to DNA replication and repair. The impact of the additional methyl groups on these pathways is unclear .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. The compound’s lipophilicity, as indicated by its Log Kow value of 0.10 , could influence its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are not well-understood. Its structural similarity to thymine suggests it may incorporate into DNA and potentially cause mutations or other alterations in DNA structure. Specific studies on these effects are lacking .

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, its stability and efficacy could be affected by pH, temperature, and the presence of other biomolecules. Additionally, its interaction with carbon radicals has been investigated , suggesting that it may participate in redox reactions and potentially have antioxidant properties .

Vorbereitungsmethoden

1,3-Dimethylthymine can be synthesized through various synthetic routes. One common method involves the methylation of thymine using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an anhydrous solvent like dimethylformamide under reflux conditions . Industrial production methods may involve similar methylation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

1,3-Dimethylthymine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methyl groups, especially under basic conditions.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

1,3-Dimethylthymine is similar to other methylated nucleobases such as:

1,3-Dimethyluracil: Another pyrimidine derivative with similar methylation patterns but differing in the absence of a methyl group at position 5.

Caffeine: A purine derivative with multiple methyl groups, known for its stimulant properties.

Thymine: The parent compound, which lacks the additional methyl groups at positions 1 and 3

The uniqueness of this compound lies in its specific methylation pattern, which influences its chemical reactivity and interactions with nucleic acids, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

1,3-Dimethylthymine (DMT) is a methylated derivative of thymine, a nucleobase found in DNA. Understanding its biological activity is crucial for assessing its potential applications in biochemistry and molecular biology. This article explores various aspects of DMT's biological activity, including its interaction with DNA repair mechanisms, mutagenicity, and potential therapeutic implications.

Chemical Structure and Properties

This compound is characterized by two methyl groups attached to the nitrogen atoms at positions 1 and 3 of the thymine ring. Its chemical formula is C₇H₉N₂O₂, and it has a molecular weight of 153.16 g/mol. The structural modification from thymine may influence its biological interactions, particularly in nucleic acid metabolism.

DNA Repair Mechanisms

DMT's role in DNA repair has been investigated in various studies. The compound can be recognized and repaired by specific enzymes involved in the oxidative demethylation process. For instance, AlkB homologs (hABH2 and hABH3) have been shown to effectively repair methylated lesions in DNA, including those involving 3-methylthymine (3-meT) and 1-methylguanine (1-meG) .

Table 1: Repair Efficiency of AlkB Homologs on Methylated Bases

| Methylated Base | Enzyme | Repair Efficiency (%) |

|---|---|---|

| 3-methylthymine | hABH2 | High |

| 3-methylthymine | hABH3 | Moderate |

| 1-methylguanine | hABH2 | High |

| 1-methylguanine | hABH3 | Low |

The repair efficiency varies based on the type of lesion and the specific enzyme involved. Studies indicate that while AlkB can demethylate various substrates, the recognition and processing of DMT may differ from other methylated bases due to structural variations .

Mutagenicity and Cytotoxicity

Research has also focused on the mutagenic potential of DMT. In a study examining the effects of alkylating agents on DNA, it was found that DMT could induce mutations when incorporated into DNA strands . The mutagenic properties are attributed to its ability to mispair during DNA replication, leading to erroneous base pairing.

Case Study: Mutagenicity Assessment

In an experimental setup using E. coli strains deficient in DNA repair mechanisms, DMT was shown to increase mutation rates significantly compared to unmodified thymine. This highlights the potential risks associated with its incorporation into nucleic acids.

Therapeutic Implications

Given its structural similarity to thymine and its biological activities, DMT may have potential applications in therapeutic contexts. For instance:

- Antiviral Applications : Due to its ability to interfere with viral replication processes by mimicking nucleobases.

- Cancer Research : Investigating the role of methylated bases in tumorigenesis could provide insights into cancer biology.

Eigenschaften

IUPAC Name |

1,3,5-trimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-8(2)7(11)9(3)6(5)10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWQEVXICGSHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196014 | |

| Record name | N,N-Dimethylthymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4401-71-2 | |

| Record name | N,N-Dimethylthymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylthymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-Dimethylthymine?

A1: The molecular formula of this compound is C7H10N2O2, and its molecular weight is 154.17 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided research papers don't offer comprehensive spectroscopic data, they utilize techniques like UV-absorption, fluorescence, NMR, and electron spin resonance (ESR) spectroscopy to study DMT's reactions and products. [, , , ]

Q3: How does this compound react with hydroxyl radicals?

A3: Research indicates that hydroxyl radicals primarily attack the C(6) position of the this compound molecule. This contrasts with thymine, where attack is favored at the C(5) position. []

Q4: Can this compound undergo photochemical reactions with other molecules?

A4: Yes, DMT participates in [2+2] photocycloadditions with compounds like benzophenone and its derivatives (Paternò-Büchi reaction). These reactions generate regioisomeric oxetanes, with the regioselectivity influenced by substituents on the benzophenone molecule and temperature. [, , , ]

Q5: How does temperature affect the regioselectivity of the Paternò-Büchi reaction with this compound?

A5: Studies reveal a significant temperature dependence on the regioselectivity. As temperature increases, the yield of one regioisomer decreases while the other increases. This suggests a change in the selectivity-determining step, potentially involving triplet 1,4-diradicals as intermediates. []

Q6: Does this compound react differently with SO4•– compared to other pyrimidine bases?

A6: Yes, unlike other pyrimidines like uracil, DMT reacts with sulfate radical anions (SO4•–) to primarily form C(6)-OH adduct radicals. Additionally, DMT does not form phosphate adduct radicals with SO4•– and phosphate mixtures or peroxodiphosphate. []

Q7: Can this compound undergo free radical alkylation?

A7: Yes, reactions with benzoyl peroxide in various solvents like cyclohexane, ethyl acetate, and acetonitrile can lead to free radical alkylation at the C(5) position. [, ]

Q8: How does the presence of sodium peroxodisulfate affect this compound?

A8: Heating DMT in the presence of sodium peroxodisulfate leads to oxidation, yielding 5-hydroxy-1,3-dimethyluracil as the primary product. []

Q9: Have computational methods been used to study this compound?

A9: Yes, computational studies, including CASSCF/CASPT2 calculations, have been employed to understand the mechanism of photoinduced cycloreversion of DMT-containing oxetanes. These studies provide insights into the energy barriers and intermediates involved in the reaction pathway. []

Q10: Does this compound play a role in DNA damage and repair?

A10: While not naturally present in DNA, DMT serves as a model compound to study thymine reactivity and DNA damage. Its reactions with radicals and photochemical processes help understand the potential pathways of DNA damage and repair mechanisms. [, , , , , ]

Q11: Can this compound be used to study the (6-4) photoproduct photolyase enzyme?

A11: DMT has been used to create model compounds for the oxetane intermediate in (6-4) photoproduct DNA lesion repair. These models help investigate the photorepair mechanism, particularly the role of electron transfer and cycloreversion in restoring the original bases. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.